Enantiomer-Specific Aquatic Toxicity: 1R-cis vs. 1S-cis Isomer
The insecticidal and ecotoxicological activity of bifenthrin is highly enantiomer-specific. In acute toxicity tests with the aquatic invertebrate *Ceriodaphnia dubia*, the (1R)-cis-bifenthrin enantiomer was 15 to 38 times more toxic than its (1S)-cis counterpart [1]. In a separate study, the (1R)-cis enantiomer was found to be the sole contributor to toxicity, with the (1S)-cis enantiomer showing no activity against *C. dubia* [2].
| Evidence Dimension | Acute toxicity (relative potency) |
|---|---|
| Target Compound Data | (1R)-cis-bifenthrin: 15-38x more toxic |
| Comparator Or Baseline | (1S)-cis-bifenthrin: 1x (baseline) |
| Quantified Difference | 15- to 38-fold higher toxicity for (1R)-cis isomer |
| Conditions | Aquatic invertebrate (*Ceriodaphnia dubia*) acute toxicity assay |
Why This Matters
This demonstrates that the (1R)-cis isomer is the essential active ingredient; procurement of the correct, enriched isomer is critical for achieving the expected level of insecticidal activity.
- [1] Liu, W., Gan, J., & Lee, S. (2005). Separation and aquatic toxicity of enantiomers of synthetic pyrethroid insecticides. Chirality, 17(S1), S127-S133. View Source
- [2] Liu, W., Gan, J., & Lee, S. (2005). Isomer selectivity in aquatic toxicity and biodegradation of bifenthrin and permethrin. Environmental Toxicology and Chemistry, 24(8), 1861-1866. View Source
